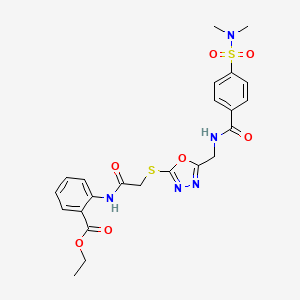

![molecular formula C21H20N2O5S B2835242 3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1704558-33-7](/img/structure/B2835242.png)

3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

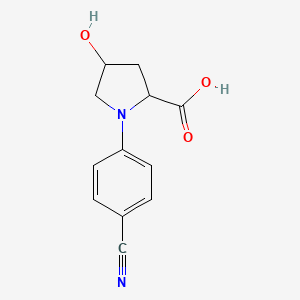

The compound “3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit , which is a structural motif found in many natural products and synthetic molecules . This motif is known to possess important pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. The strategy often involves Pd-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve excellent enantioselectivity . The synthesis of organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has also been reported .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve Pd-catalyzed C-N cross-coupling . Other reactions such as aza-Michael addition, Bischler–Napieralski reaction, and N-arylation have also been used .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yield, melting point, and NMR spectrum of a similar compound have been reported .科学的研究の応用

Synthesis and Derivative Formation

Novel Synthesis Methods : A novel and efficient method for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was developed. This method uses aromatic diamine, Meldrum's acid, and an isocyanide in CH2Cl2 at ambient temperature, providing an alternative synthesis method for benzo[b][1,5]diazepine derivatives, which are structurally related to the compound (Shaabani et al., 2009).

Synthesis of Benzodiazepine Derivatives : The research also delves into the synthesis of benzodiazepine derivatives. These derivatives have a wide range of biological activities, including acting as anxiolytics, antiarrhythmics, and vasopressin antagonists (Shaabani et al., 2009).

Biological Activities and Applications

Antioxidant and Anti-inflammatory Properties : Amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines were synthesized and evaluated for antioxidant activity and lipid peroxidation inhibition. This indicates potential therapeutic applications in conditions where oxidative stress and inflammation are factors (Neochoritis et al., 2010).

Anticonvulsant Activity : The synthesis and evaluation of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles demonstrated good anticonvulsant activity. This suggests potential applications in the treatment of seizure disorders (Deng et al., 2010).

Anti-Proliferative Activity in Cancer : Novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines showed significant synergistic antitumor properties. This suggests their potential in the development of new anticancer agents (Wu et al., 2017).

Electrical Conductivity and Material Science Applications : The study of copper complexes of novel oxime compounds containing oxolane ring showed semiconducting properties, suggesting applications in material science and electronics (Aydogdu et al., 2003).

Antibacterial Agents : Design and synthesis of novel benzodiazepine derivatives showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This opens up possibilities for the development of new antibiotics (Palkar et al., 2017).

Antioxidant Determination : Coumarin substituted heterocyclic compounds showed high antioxidant activities. This indicates potential therapeutic applications as antioxidants (Abd-Almonuim et al., 2020).

作用機序

将来の方向性

The future directions for research on this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . The wide spectrum of attractive utilization of similar compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides .

特性

IUPAC Name |

3-[2-[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c24-20(12-23-15-3-1-2-4-16(15)28-21(23)25)22-8-7-19(29-10-9-22)14-5-6-17-18(11-14)27-13-26-17/h1-6,11,19H,7-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEJUTYAGUWBQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)CN4C5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

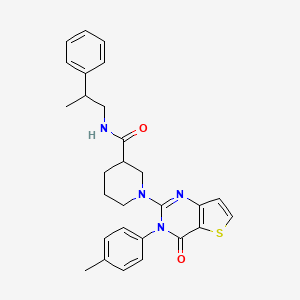

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835162.png)

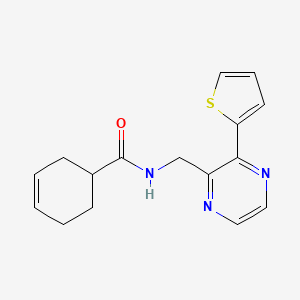

![N-(2,6-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2835170.png)

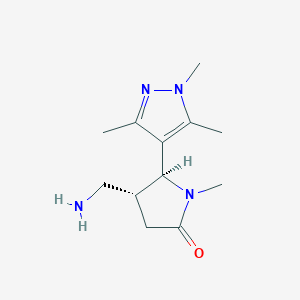

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835176.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2835177.png)

![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2835179.png)

![3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B2835181.png)